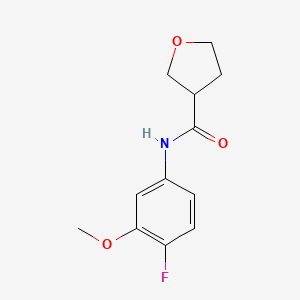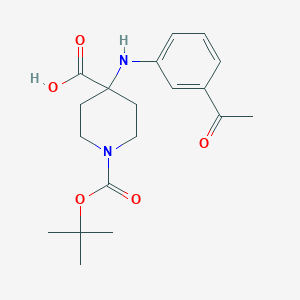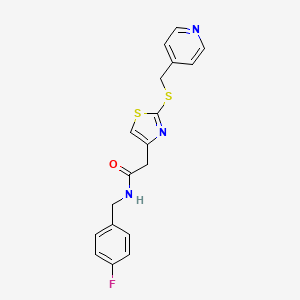
N-(4-fluorobenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Scientific Research Applications
Anticancer Activity
N-(4-fluorobenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide and its derivatives have shown promising results in anticancer activity research. In particular, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For instance, the unsubstituted N-benzyl derivative exhibited significant inhibition of c-Src kinase, indicating potential for the treatment of various cancers, including colon carcinoma, breast carcinoma, and leukemia. The 4-fluorobenzylthiazolyl derivative, in particular, exhibited substantial inhibition in cell proliferation of breast carcinoma and leukemia cells at a concentration of 50 μM (Fallah-Tafti et al., 2011).
Additionally, novel fluoro-substituted benzo[b]pyrans, which are structurally related to the compound , have been studied for their anti-lung cancer activity. These compounds have shown anticancer activity at low concentrations compared to reference drugs, such as 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial Activity
The synthesis and evaluation of new compounds incorporating thiazole and pyridine rings have also highlighted potential antimicrobial properties. Studies have indicated that some derivatives exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. This suggests that modifications of the core structure of N-(4-fluorobenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide could yield potent antimicrobial agents (Anuse et al., 2019).
Molecular Docking and Modeling
Spectroscopic and quantum mechanical studies, along with ligand-protein interactions, have been conducted on similar compounds to evaluate their potential in various applications, including as photosensitizers in dye-sensitized solar cells (DSSCs). These studies provide insights into the light harvesting efficiency and the free energy of electron injection of such compounds, indicating their suitability for photovoltaic applications. Furthermore, molecular docking studies have been used to understand the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1), suggesting potential for drug development (Mary et al., 2020).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-15-3-1-13(2-4-15)10-21-17(23)9-16-12-25-18(22-16)24-11-14-5-7-20-8-6-14/h1-8,12H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHEFURKXNLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

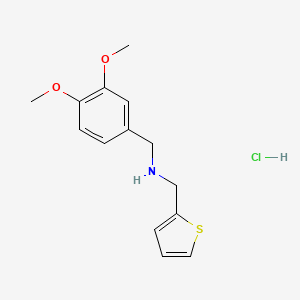
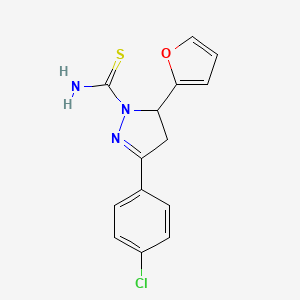
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)
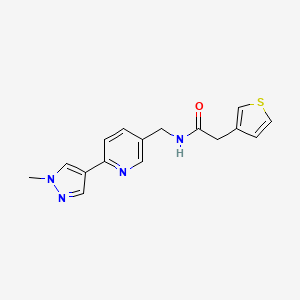
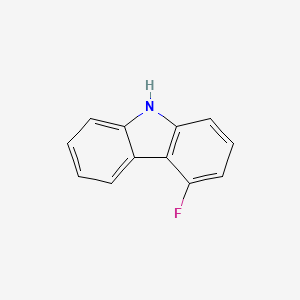
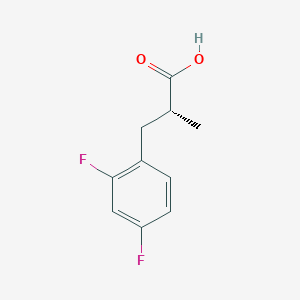
![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

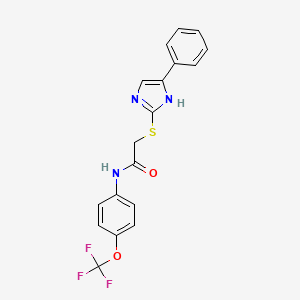
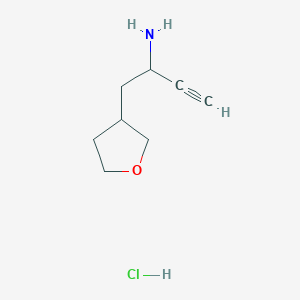
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)
